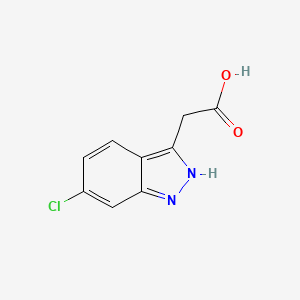

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEDUPQQLIMVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592652 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-85-6 | |

| Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(6-Chloro-1H-indazol-3-yl)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Chloro-1H-indazol-3-yl)acetic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. As an indazole derivative, this molecule serves as a valuable scaffold and building block for more complex therapeutic agents. An in-depth understanding of its properties, from solubility and acidity to thermal stability and spectroscopic signatures, is paramount for its effective utilization in research and development. This document synthesizes theoretical data with practical, field-proven methodologies for its characterization, offering researchers and drug development professionals a foundational resource for their work.

Chemical Identity and Structure

Accurate identification is the cornerstone of all subsequent experimental work. This compound is classified as a substituted indazole, featuring a chloro group at the 6-position of the bicyclic aromatic ring and an acetic acid moiety at the 3-position.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 35715-85-6 | [2][3][4] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1][2][4] |

| Molecular Weight | 210.62 g/mol | [1][4] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | [1] |

| InChIKey | PSEDUPQQLIMVBQ-UHFFFAOYSA-N | [1] |

The structural integrity of the indazole core combined with the reactive potential of the carboxylic acid group makes this compound a versatile intermediate in organic synthesis.

Summary of Physicochemical Properties

The behavior of a compound in both biological and chemical systems is dictated by its physicochemical properties. The following table summarizes key computed and, where available, experimental data for this compound.

Table 2: Key Physicochemical Data

| Property | Value | Significance & Implications | Source |

| Physical State | Solid (predicted) | Affects handling, storage, and formulation. | N/A |

| Boiling Point | 463.9 °C at 760 mmHg | High boiling point indicates good thermal stability. | [1] |

| Density | 1.566 g/cm³ | Useful for formulation and process chemistry calculations. | [1] |

| logP (Octanol/Water) | 1.843 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is favorable for drug-likeness. | [1] |

| pKa (Predicted) | ~4-5 | The carboxylic acid group dictates its acidic nature. At physiological pH (~7.4), it will exist predominantly in its deprotonated, anionic form, impacting solubility and receptor interactions. | N/A |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | TPSA is a key predictor of drug transport properties. A value < 140 Ų is generally associated with good cell permeability. | [1] |

| Hydrogen Bond Donors | 2 | The N-H of the indazole and O-H of the carboxylic acid can donate hydrogen bonds, influencing solubility and binding interactions. | [1] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and carbonyl oxygen can accept hydrogen bonds. | [1] |

| Storage Temperature | 2-8°C | Recommended storage conditions suggest potential for slow degradation at ambient temperatures over long periods. | [4] |

In-Depth Analysis of Core Properties

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthetic reactions and biological assays.

-

Aqueous Solubility: Due to the acidic carboxylic acid group, its aqueous solubility is highly pH-dependent. In acidic media (pH < pKa), the molecule will be in its neutral, less soluble form. In neutral to basic media (pH > pKa), it deprotonates to form a carboxylate salt, which is significantly more water-soluble.

-

Organic Solubility: Based on its moderate logP and chemical structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). This is a common characteristic for such heterocyclic compounds used in drug discovery screening.[]

Acidity and Ionization (pKa)

Understanding the pKa is vital for:

-

Salt Formation: The compound can be readily converted to various salts (e.g., sodium, potassium) to enhance aqueous solubility and improve handling characteristics.

-

Biological Transport: The ionization state affects how the molecule crosses biological membranes. The neutral form is typically more membrane-permeable, while the ionized form interacts more readily with aqueous environments.

Caption: Relationship between pH, pKa, and ionization state.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure.

Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules like this one.[6]

-

Typical Method: A reversed-phase C18 column is ideal. A gradient elution using a mobile phase of water and acetonitrile, often modified with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), provides excellent separation of the main compound from potential impurities.

-

Detection: The indazole ring contains a strong chromophore, making UV detection (typically between 210-320 nm) highly sensitive and effective.

Caption: Standard workflow for HPLC purity analysis.

Spectrometry and Spectroscopy

-

Mass Spectrometry (MS): Essential for confirming molecular weight. The calculated exact mass is 210.0196052 Da.[1][7] In the mass spectrum, one would expect to see the [M+H]⁺ ion at m/z 211.0274 or the [M-H]⁻ ion at m/z 209.0118. A key diagnostic feature would be the isotopic pattern of the molecular ion, showing two peaks separated by ~2 m/z units with a relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

-

¹H NMR: Expected signals would include:

-

Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the indazole ring.

-

A singlet around 3.7-4.0 ppm corresponding to the two protons of the methylene (-CH₂) group.

-

A broad singlet (often >10 ppm) for the carboxylic acid proton (-COOH).

-

A very broad singlet for the indazole N-H proton.

-

-

¹³C NMR: Would show nine distinct carbon signals, including a characteristic downfield signal (>170 ppm) for the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic absorption bands would include:

-

A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong band around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

-

A band around 3200-3400 cm⁻¹ for the N-H stretch of the indazole ring.

-

Bands in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching.

-

Standard Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical properties.

Protocol 1: Determination of Melting Point (Capillary Method)

-

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests high purity, while a broad and depressed range indicates the presence of impurities.

-

Methodology:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the finely powdered compound into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assessment

-

Rationale: This protocol provides a quantitative measure of the sample's purity by separating the main component from any synthesis byproducts or degradation products.

-

Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Analysis: Inject 10 µL of the sample solution. Integrate all peaks in the resulting chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

-

Trustworthiness Insight: Before analyzing the sample, perform a blank injection (mobile phase only) to identify system peaks. A system suitability test using a standard of known purity should also be performed to validate the method's performance on a given day.

Conclusion

This compound is a well-defined chemical entity with properties that make it suitable for further development in medicinal chemistry. Its moderate lipophilicity, predictable acidity, and strong UV chromophore are key characteristics that facilitate its handling, analysis, and synthetic modification. The data and protocols presented in this guide provide a robust framework for researchers, ensuring that subsequent studies are built upon a solid foundation of physicochemical understanding. This authoritative grounding is essential for accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

References

- 1. Page loading... [guidechem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID | 35715-85-6 [amp.chemicalbook.com]

- 4. (6-CHLORO-1H-INDAZOL-3-YL)-ACETIC ACID CAS#: 35715-85-6 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. (5-Chloro-2H-indazol-3-yl)acetic acid | C9H7ClN2O2 | CID 12470261 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Putative Mechanism of Action of 2-(6-Chloro-1H-indazol-3-yl)acetic acid as a CFTR Corrector

An In-depth Technical Guide

Executive Summary

2-(6-Chloro-1H-indazol-3-yl)acetic acid is an indazole-containing heterocyclic compound. While direct studies on this specific molecule are not extensively published, its chemical structure strongly identifies it as the primary active metabolite (M1) of Tezacaftor (VX-661), a clinically approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[1] This guide synthesizes the known mechanisms of its parent compound and related indazole derivatives to propose a detailed, putative mechanism of action for this compound. We posit that this compound functions as a Type 1 CFTR Corrector , targeting the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation. This document provides the theoretical framework, molecular interactions, and a comprehensive set of experimental protocols to rigorously validate this proposed mechanism.

Introduction: The Indazole Scaffold and CFTR Modulation

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[2][3][4][5] Its thermodynamic stability and versatile substitution patterns make it an attractive core for drug design.[2][4]

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[6] The most common mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, thereby preventing it from reaching the cell surface to perform its function.[1][7]

Small molecules known as "correctors" have been developed to rescue this defect.[8] Tezacaftor (VX-661) is a second-generation CFTR corrector that improves the processing and trafficking of F508del-CFTR.[1] Pharmacokinetic studies have shown that Tezacaftor is metabolized into several compounds, with the M1 metabolite, this compound, being a key active species.[1] This guide will therefore focus on the mechanism of this metabolite.

Proposed Mechanism of Action: A Type 1 CFTR Corrector

We propose that this compound functions as a Type 1 CFTR corrector, acting synergistically with other classes of correctors and potentiators to restore CFTR function. The mechanism can be dissected into several key stages:

2.1. Molecular Target: The First Membrane-Spanning Domain (MSD1)

The primary binding site for Type 1 correctors like Tezacaftor, and putatively its M1 metabolite, is located on the first membrane-spanning domain (MSD1) of the CFTR protein.[6] This binding event is crucial for stabilizing the protein during its complex folding process.

2.2. Allosteric Stabilization of the NBD1-MSD1/MSD2 Interface

The F508del mutation occurs in Nucleotide-Binding Domain 1 (NBD1) and destabilizes the critical interface between NBD1 and the membrane-spanning domains (MSD1 and MSD2).[6] By binding to MSD1, this compound is hypothesized to induce a conformational change that allosterically improves the folding of NBD1 and enhances its interaction with the MSDs. This action counteracts the primary defect caused by the F508 deletion.

2.3. Promotion of Protein Trafficking

By stabilizing the CFTR protein structure, the compound facilitates its recognition by the cellular quality control machinery as a properly folded protein. This allows the F508del-CFTR to escape ER-associated degradation (ERAD) and successfully traffic through the Golgi apparatus to the plasma membrane.

2.4. Synergistic Action

The efficacy of CFTR modulation is greatest when multiple defects are addressed simultaneously.[6]

-

With Type II/III Correctors: Next-generation correctors like Elexacaftor act on different domains of CFTR. The stabilization of MSD1 by this compound complements the action of other correctors, leading to a more profound rescue of the protein.[6]

-

With Potentiators: Once the corrected CFTR protein is at the cell surface, its channel gating function is often still impaired. Potentiators, such as Ivacaftor, work to increase the channel's open probability. The increased density of CFTR at the membrane due to corrector action provides more targets for potentiators, resulting in a significant restoration of chloride transport.[8]

The proposed signaling and action pathway is visualized below.

Caption: Proposed mechanism of this compound as a CFTR corrector.

Experimental Validation Protocols

To validate the proposed mechanism, a series of well-established in vitro assays are required. The following protocols provide a logical workflow from target engagement to functional cellular outcome.

Workflow for Mechanism Validation

Caption: A logical workflow for validating the compound's mechanism of action.

Protocol 1: CFTR Maturation Assay via Western Blot

Objective: To determine if the compound increases the steady-state level of mature, fully-glycosylated (Band C) F508del-CFTR relative to the immature, core-glycosylated (Band B) form.

Rationale: This assay directly measures the compound's ability to rescue the protein from ER degradation and promote its trafficking through the Golgi, where complex glycosylation occurs. An increase in the Band C/Band B ratio is the hallmark of a successful corrector.[9]

Methodology:

-

Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation (e.g., CFBE41o- cells) on permeable supports until fully differentiated.

-

Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of total protein per lane on a 6% Tris-Glycine polyacrylamide gel.

-

Western Blotting:

-

Transfer proteins to a PVDF membrane.

-

Block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an anti-β-actin antibody as a loading control.

-

-

Detection & Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate. Quantify the densitometry of Band B (~150 kDa) and Band C (~170 kDa). Calculate the C/(B+C) ratio for each treatment condition.

Protocol 2: Functional Assay via Ussing Chamber Electrophysiology

Objective: To measure the restoration of CFTR-dependent chloride transport across a polarized epithelial monolayer.

Rationale: While the maturation assay shows protein rescue, this functional assay confirms that the rescued protein is active at the cell membrane. It is the gold-standard for assessing CFTR modulator function.[8][9]

Methodology:

-

Cell Culture & Treatment: Culture F508del-homozygous HBE cells on permeable supports as described above. Treat with the compound for 24-48 hours to allow for correction.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing Chamber system, bathing the apical and basolateral sides in symmetrical Ringer's solution.

-

Measurement of Short-Circuit Current (Isc):

-

Maintain a voltage clamp at 0 mV and continuously measure the Isc.

-

Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).

-

Sequentially add a CFTR agonist (e.g., 10 µM Forskolin to raise cAMP) and a potentiator (e.g., 1 µM Ivacaftor) to the apical side to maximally activate CFTR.

-

Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm the measured current is CFTR-dependent.

-

-

Data Analysis: The primary endpoint is the magnitude of the forskolin/ivacaftor-stimulated, CFTRinh-172-inhibited Isc. Compare the change in Isc (ΔIsc) in compound-treated cells versus vehicle-treated cells.

Quantitative Data & Expected Outcomes

The following table summarizes the key parameters and expected outcomes from the validation experiments. The values are illustrative and serve as a guide for data interpretation.

| Parameter | Assay | Expected Outcome for an Active Corrector | Illustrative Value |

| Maturation Efficiency | Western Blot | Dose-dependent increase in the Band C / (B+C) ratio | EC₅₀ = 100 - 500 nM |

| Chloride Transport | Ussing Chamber | Dose-dependent increase in Forskolin-stimulated ΔIsc | EC₅₀ = 50 - 300 nM |

| Maximal Efficacy | Ussing Chamber | % rescue relative to wild-type CFTR function | 15-25% of WT CFTR |

Conclusion and Future Directions

The available evidence strongly suggests that this compound, the M1 metabolite of Tezacaftor, functions as a Type 1 CFTR corrector. Its proposed mechanism involves the direct binding and stabilization of the MSD1 domain of the CFTR protein, which allosterically corrects the folding defect caused by the F508del mutation, allowing the protein to traffic to the cell surface and function as an ion channel. The experimental protocols detailed herein provide a robust framework for definitively validating this hypothesis.

Future research should focus on high-resolution structural studies, such as cryo-electron microscopy, of the compound in complex with F508del-CFTR to precisely map the binding site and elucidate the exact conformational changes it induces. Furthermore, investigating its synergistic potential with novel corrector types and amplifiers will be critical for developing next-generation therapeutic combinations for Cystic Fibrosis.

References

- 1. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 7. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

From Bench to Clinic: A Technical Guide to the Discovery of Indazole Acetic Acid Derivatives

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.[1] Among the various classes of indazole-containing compounds, indazole acetic acid derivatives have garnered significant attention, particularly in the realm of anti-inflammatory and analgesic therapies. This guide provides an in-depth technical overview of the discovery and development of these potent molecules, from fundamental synthesis strategies to their biological evaluation and mechanisms of action. We will explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Core Synthesis Strategies: Crafting the Indazole Acetic Acid Backbone

The synthesis of indazole acetic acid derivatives is a multi-step process that hinges on the initial construction of the indazole core, followed by the introduction of the acetic acid moiety. The choice of synthetic route is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.

A. Establishing the Indazole Core: A Tale of Two Nitrogens

The formation of the N-N bond is a critical step in indazole synthesis. Several classical and modern methods are employed, each with its own set of advantages and limitations.

One common approach involves the cyclization of 2-nitroaryl precursors. A novel cascade N-N bond-forming reaction has been developed for the synthesis of various indazole acetic acid scaffolds.[2][3][4] This method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions, allowing for the convenient synthesis of unsubstituted, hydroxy, and alkoxy derivatives.[2][3][4]

Another widely used strategy is the reaction of hydrazines with ortho-substituted benzaldehydes or ketones. For instance, treating salicylaldehyde with hydrazine hydrochloride under reflux in an acidic medium like acetic acid or hydrochloric acid can yield 1H-indazoles.[5] While effective, this method can be limited by the need for elevated temperatures and the potential for side reactions.[5]

More contemporary methods, such as microwave-assisted synthesis, have been shown to accelerate the reaction and improve yields for the synthesis of indazole acetic acids from substituted 3-amino-3-(2-nitrophenyl)propanoic acids and various alcohols.[6]

Experimental Protocol: Microwave-Assisted Synthesis of Indazole Acetic Acids [6]

-

Step 1: Reactant Preparation: In a microwave vial, combine the substituted 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 eq), the desired alcohol (as solvent or co-solvent), and a base such as sodium hydroxide.

-

Step 2: Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 170 °C) for a designated time.

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired indazole acetic acid derivative.

The choice of synthetic route is a critical decision in the drug discovery process, influencing not only the efficiency of the synthesis but also the accessibility of diverse chemical space for structure-activity relationship (SAR) studies.

B. Appending the Acetic Acid Moiety: The Final Touch

Once the indazole core is established, the acetic acid group is typically introduced via N-alkylation or O-alkylation, depending on the desired linkage. For example, in the synthesis of Bendazac, a prominent indazole acetic acid derivative, the acetic acid moiety is attached through an ether linkage at the 3-position of the indazole ring.[7] This is often achieved by reacting the 3-hydroxyindazole intermediate with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Diagram: Synthetic Pathways to the Indazole Core

Caption: Key synthetic routes to the indazole core.

II. Biological Evaluation: Unveiling the Therapeutic Potential

The therapeutic efficacy of indazole acetic acid derivatives is primarily assessed through a series of in vitro and in vivo assays designed to measure their anti-inflammatory and analgesic properties.

A. In Vitro Assays: Probing the Molecular Mechanism

The primary mechanism of action for many anti-inflammatory indazole acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [2][8]

-

Step 1: Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid, the natural substrate for COX, is also prepared.

-

Step 2: Compound Incubation: The test indazole acetic acid derivative is pre-incubated with the COX-2 enzyme at various concentrations.

-

Step 3: Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. After a set incubation period, the reaction is terminated.

-

Step 4: Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Step 5: IC50 Determination: The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated from the dose-response curve.

Beyond COX inhibition, the anti-inflammatory effects of these compounds can also be attributed to their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as their free radical scavenging activity.[2][8]

B. In Vivo Models: Assessing Efficacy in a Biological System

The in vivo anti-inflammatory activity of indazole acetic acid derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents.[2][8] This model mimics the acute inflammatory response and allows for the assessment of a compound's ability to reduce swelling.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2]

-

Step 1: Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to laboratory conditions and randomly divided into control and treatment groups.

-

Step 2: Compound Administration: The test indazole acetic acid derivative or a standard drug (e.g., diclofenac) is administered to the treatment groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.

-

Step 3: Induction of Inflammation: After a specified time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered to the right hind paw of each rat to induce localized edema.

-

Step 4: Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmograph.

-

Step 5: Calculation of Edema Inhibition: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Analgesic activity is often assessed using the acetic acid-induced writhing test in mice, which measures a compound's ability to reduce visceral pain.[9]

III. Mechanism of Action: The Molecular Dance of Inhibition

The anti-inflammatory effects of indazole acetic acid derivatives are primarily attributed to their inhibition of the COX enzymes, which are key players in the arachidonic acid cascade that leads to the production of prostaglandins.[10] Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain.

Diagram: COX-2 Inhibition by Indazole Acetic Acid Derivatives

Caption: Inhibition of the COX-2 pathway.

By binding to the active site of the COX-2 enzyme, indazole acetic acid derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The specificity of these compounds for COX-2 over the constitutive COX-1 isoform is a key factor in their therapeutic profile, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.[10]

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The potency and selectivity of indazole acetic acid derivatives can be fine-tuned by modifying their chemical structure. SAR studies involve systematically altering different parts of the molecule and assessing the impact on biological activity. For example, substitutions on the indazole ring and modifications to the acetic acid side chain can significantly influence COX-2 inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives [2][11]

| Compound | COX-2 Inhibition (IC50, µM) | TNF-α Inhibition (%) at 250 µM | IL-1β Inhibition (%) at 250 µM |

| Indazole | 18.45 | 45.32 | 48.17 |

| 5-Aminoindazole | 12.32 | 52.18 | 55.43 |

| 6-Nitroindazole | 23.42 | 41.29 | 43.88 |

| Diclofenac (Standard) | 5.10 | - | - |

The data in Table 1 demonstrates how substitutions on the indazole ring can modulate anti-inflammatory activity. For instance, the introduction of an amino group at the 5-position enhances COX-2 inhibition compared to the parent indazole molecule.[2][11]

V. Case Study: Bendazac - A Clinically Utilized Indazole Acetic Acid

Bendazac, or (1-benzyl-1H-indazole-3-yloxy)acetic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of protein denaturation, which contributes to its anti-inflammatory effects.[10][12] Bendazac has also been used in the management of cataracts due to its ability to stabilize lens crystallins.[1][10]

The synthesis of Bendazac involves the reaction of phenylhydrazine with benzyl chloride to form α-benzylphenylhydrazine.[7] This intermediate is then cyclized with urea to yield 3-hydroxy-1-benzyl indazole, which subsequently undergoes carboxymethylation with monochloroacetic acid to produce Bendazac.[7]

Conclusion: The Future of Indazole Acetic Acid Derivatives

Indazole acetic acid derivatives continue to be a fertile ground for drug discovery. Their proven efficacy as anti-inflammatory and analgesic agents, coupled with their synthetic tractability, makes them an attractive scaffold for the development of new therapeutics. Future research in this area will likely focus on the development of highly selective COX-2 inhibitors with improved safety profiles, as well as the exploration of novel biological targets for this versatile class of molecules. The integration of computational chemistry and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of indazole-based medicines.

References

- 1. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103641784A - Bendazac lysine synthesis process - Google Patents [patents.google.com]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Bendazac? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Bendazac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

biological significance of indazole scaffolds

An In-depth Technical Guide to the Biological Significance of Indazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding and other non-covalent interactions has made it a cornerstone in modern drug discovery.[1] This guide provides a comprehensive technical overview of the biological significance of the indazole core, moving from its fundamental physicochemical properties to its mechanistic roles in modulating key biological targets. We will delve into its extensive applications across major therapeutic areas, with a particular focus on oncology, neurodegenerative disorders, and inflammatory diseases.[3][4] The narrative synthesizes field-proven insights, explains the causality behind experimental choices in drug design, and provides detailed methodologies for relevant assays and synthetic transformations. Complete with visualizations of critical signaling pathways and workflows, this document serves as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics.

The Indazole Nucleus: A Privileged Scaffold

Indazole, or benzpyrazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[5][6] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form in biological contexts.[5][6] Its stability is derived from its aromatic system, which contains 10 π-electrons, adhering to Hückel's rule.[5]

The designation of indazole as a "privileged scaffold" stems from several key attributes:

-

Bioisosterism: Indazole is an effective bioisostere of endogenous structures like indole and purines, as well as functional groups like phenol.[5] This allows it to mimic the interactions of natural ligands with their biological targets. Like indole, it possesses an NH group as a hydrogen bond donor, but uniquely features an additional nitrogen atom that acts as a hydrogen bond acceptor, often leading to enhanced target affinity.

-

Synthetic Tractability: A multitude of robust synthetic methods have been developed for the construction and derivatization of the indazole core, allowing for extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of pharmacological properties.[6][7]

-

Metabolic Stability: Compared to bioisosteres like phenol, the indazole ring is generally less susceptible to Phase I and II metabolism, which can improve the pharmacokinetic profile of drug candidates.

-

3D-Space Occupancy: The rigid bicyclic structure provides a well-defined vector for substituents, enabling precise positioning within a target's binding site to maximize potency and selectivity.

The Mechanistic Basis of Indazole's Biological Activity

The versatility of the indazole scaffold lies in its ability to interact with a wide range of biological targets, most notably protein kinases.[8] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[1]

The Quintessential "Hinge-Binder" in Kinase Inhibition

The indazole nucleus is a highly effective surrogate for the adenine ring of ATP, allowing it to compete for the ATP-binding site on protein kinases.[1] Its key mechanistic feature is its ability to form one or more hydrogen bonds with the "hinge region" of the kinase, a critical interaction that anchors the inhibitor in the active site. The NH group of the pyrazole ring acts as a hydrogen bond donor, while the adjacent nitrogen atom serves as an acceptor, a pattern that perfectly complements the amide backbone of the hinge residues.

As illustrated above, substitutions on the indazole core are strategically chosen to exploit other pockets within the ATP binding site. For instance, a hydrophobic group (R1) can occupy a nearby hydrophobic pocket to enhance potency and selectivity, while another substituent (R2) can extend into the solvent-exposed region to improve pharmacokinetic properties like solubility.[1]

Therapeutic Applications of Indazole-Based Agents

The indazole scaffold is present in numerous marketed drugs and clinical candidates, demonstrating its broad therapeutic utility.[3][9]

Oncology

The most significant impact of indazole-based drugs has been in cancer therapy, primarily through the inhibition of protein kinases that drive tumor growth, proliferation, and angiogenesis.[10][11]

Mechanism of Action: Many indazole-containing anticancer agents are multi-kinase inhibitors, targeting key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][12] Inhibition of these pathways blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby halting angiogenesis and tumor cell proliferation.[13]

Marketed Indazole-Based Anticancer Drugs

| Drug Name | Primary Targets | FDA-Approved Indications |

| Pazopanib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma[5][10] |

| Axitinib | VEGFRs | Advanced Renal Cell Carcinoma[8][10] |

| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK gene fusion-positive solid tumors[14] |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[6][8] |

Neurodegenerative Disorders

Indazole derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16]

Mechanism of Action: The primary strategy involves the inhibition of kinases implicated in disease pathology, such as Glycogen Synthase Kinase 3 (GSK-3), which is involved in the hyperphosphorylation of tau protein, a key event in Alzheimer's disease.[15][17] Other targets include Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's and Monoamine Oxidase (MAO) enzymes.[15][18] By inhibiting these enzymes, indazole compounds aim to reduce neuronal damage and alleviate symptoms.[15]

Inflammatory Diseases

The anti-inflammatory properties of indazoles have been recognized for decades, leading to the development of clinically used agents.[19][20]

Mechanism of Action: The anti-inflammatory effects are often mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of prostaglandins.[19][20] Additionally, some indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[19][20][21]

A well-known example is Benzydamine , a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties used to treat inflammatory conditions of the mouth and throat.[22]

Other Therapeutic Areas

The broad biological activity of the indazole scaffold extends to numerous other areas, including:

-

Antibacterial/Antifungal: Derivatives have shown activity against various bacterial and fungal strains.[5][23][24]

-

Anti-HIV: Certain indazoles have demonstrated anti-HIV properties.[6][25]

-

Cardiovascular: Some compounds exhibit anti-arrhythmic, anti-aggregatory, and vasorelaxant activities.[6][26]

Methodologies: Synthesis and In Vitro Evaluation

The successful development of indazole-based drugs relies on efficient synthetic chemistry and robust biological assays.

General Synthetic Strategy: Suzuki Coupling for Derivatization

A common strategy in medicinal chemistry is to use a pre-formed, functionalized indazole core and introduce diversity through cross-coupling reactions. The Suzuki coupling is a powerful and versatile method for this purpose.

Experimental Protocol: Suzuki Coupling of 6-Bromo-1H-indazole

This protocol describes a representative method to couple an aryl boronic acid to the 6-position of the indazole scaffold, a common step in the synthesis of kinase inhibitors.[13]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromo-1H-indazole (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assay: Kinase Inhibition (ADP-Glo™ Assay)

To determine the potency of a synthesized indazole derivative against a target kinase, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent-based method.[27]

Protocol Steps:

-

Kinase Reaction: In a 384-well plate, combine the target kinase enzyme, the indazole compound (at various concentrations), the kinase's specific substrate peptide, and ATP in a reaction buffer. Incubate at room temperature for a defined period (e.g., 60 minutes). This step allows the kinase to phosphorylate its substrate, converting ATP to ADP.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and a substrate. This reagent converts the ADP generated in step 1 into a luminescent signal. Incubate for 30-60 minutes.

-

Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly productive core in drug discovery.[3] Its journey from a simple heterocyclic compound to the backbone of multiple FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[5][9] Future research will likely focus on several key areas:

-

Novel Targets: Expanding the application of indazoles to new biological targets beyond kinases.

-

Targeted Covalent Inhibitors: Designing indazole derivatives that can form covalent bonds with their targets for increased potency and duration of action.

-

PROTACs: Using the indazole scaffold as a warhead to recruit a target protein to an E3 ligase for targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 14. Indazole Derivatives [bldpharm.com]

- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benthamscience.com [benthamscience.com]

- 18. researchgate.net [researchgate.net]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Indazole - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(6-Chloro-1H-indazol-3-yl)acetic acid: A Technical Guide for Researchers

Introduction: The Significance of Substituted Indazoles in Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The specific compound of interest, 2-(6-Chloro-1H-indazol-3-yl)acetic acid, represents a key structural motif. The chloro-substitution on the indazole ring and the acetic acid side chain at the 3-position are critical pharmacophoric elements. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug development, enabling researchers to confirm its identity, assess its purity, and understand its metabolic fate.

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy of this compound. The content herein is synthesized from foundational spectroscopic principles and comparative data from related structures in the scientific literature, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, we anticipate a distinct molecular ion peak and a characteristic fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI).

Expected Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₉H₇ClN₂O₂. The presence of a chlorine atom is a key feature that will be readily identifiable in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in a characteristic M+2 peak, where the M+ peak corresponds to the molecule containing ³⁵Cl and the M+2 peak to the molecule with ³⁷Cl.

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Relative Intensity |

| [M]⁺ | 210.02 | 212.02 | ~3:1 |

| [M+H]⁺ (ESI+) | 211.03 | 213.03 | ~3:1 |

| [M-H]⁻ (ESI-) | 209.01 | 211.01 | ~3:1 |

Proposed Fragmentation Pathway

The fragmentation of indazole derivatives in mass spectrometry often involves characteristic losses of small molecules and rearrangements.[1][2] The fragmentation of this compound is likely initiated by the loss of the carboxylic acid group or cleavage of the acetic acid side chain.

A primary fragmentation pathway is the loss of the carboxymethyl radical (•CH₂COOH) or the neutral loss of acetic acid (CH₃COOH), leading to a stable indazole cation. Another significant fragmentation would be the loss of a chlorine atom.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Positive Ion Mode:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Optimize nebulizer gas flow and drying gas temperature for stable ion generation.

-

Acquire spectra in the m/z range of 50-500.

-

-

Negative Ion Mode:

-

Reverse the polarity of the capillary voltage to -3 to -4 kV.

-

Re-optimize gas flows and temperatures as needed.

-

Acquire spectra in a similar m/z range.

-

-

Data Analysis: Analyze the resulting spectra for the [M+H]⁺ or [M-H]⁻ ions and their characteristic isotopic patterns. For tandem MS (MS/MS) experiments, select the precursor ion and apply collision-induced dissociation (CID) to observe the predicted fragment ions.

Caption: Proposed MS fragmentation pathway.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the acetic acid side chain, the carboxylic acid proton, and the N-H proton of the indazole.

-

Aromatic Protons (H4, H5, H7): The chlorine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons. We expect three signals in the aromatic region (typically δ 7.0-8.0 ppm).

-

H7: This proton is ortho to the chlorine and will likely appear as a doublet.

-

H5: This proton is also ortho to the chlorine and will appear as a doublet of doublets due to coupling with H4 and H7.

-

H4: This proton is meta to the chlorine and will appear as a doublet.

-

-

Methylene Protons (-CH₂-): The methylene protons of the acetic acid group are adjacent to the indazole ring and will appear as a singlet, likely in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), depending on the solvent and concentration.

-

Indazole N-H Proton: The N-H proton of the indazole ring is also acidic and will likely appear as a broad singlet at a downfield chemical shift (δ 12-14 ppm).[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.0 - 14.0 | br s | - |

| COOH | 10.0 - 13.0 | br s | - |

| H7 | ~7.8 | d | J(H7-H5) ≈ 2 Hz |

| H5 | ~7.2 | dd | J(H5-H4) ≈ 9 Hz, J(H5-H7) ≈ 2 Hz |

| H4 | ~7.6 | d | J(H4-H5) ≈ 9 Hz |

| -CH₂- | ~3.8 | s | - |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

-

Carbonyl Carbon (-COOH): This carbon will appear at a very downfield chemical shift, typically in the range of δ 170-185 ppm.[4][5]

-

Aromatic Carbons: The six carbons of the indazole ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine (C6) will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift.[6]

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a more upfield chemical shift, likely in the range of δ 30-40 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C3 | ~145 |

| C7a | ~140 |

| C6 | ~130 |

| C4 | ~125 |

| C5 | ~122 |

| C7 | ~115 |

| C3a | ~120 |

| -CH₂- | 30 - 35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve both the carboxylic acid and the indazole moiety well, and the acidic protons (COOH and NH) are more likely to be observed.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds, including several FDA-approved drugs. This technical guide provides a comprehensive overview of the known biological activities of indazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide the discovery and development of novel indazole-based therapeutics.

Introduction: The Versatility of the Indazole Core

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] This versatility stems from the indazole core's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Furthermore, the indazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[5] Several successful drugs, including the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, feature the indazole scaffold, underscoring its therapeutic relevance.[2][6] This guide will explore the major biological activities of indazole derivatives, providing a detailed examination of their molecular mechanisms and the experimental methodologies used to characterize them.

Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy

Indazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[6][7] The most prominent of these mechanisms is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8][9]

Mechanism of Action: Targeting Key Signaling Pathways

Many indazole-based anticancer drugs function as potent inhibitors of various protein kinases involved in tumor angiogenesis, proliferation, and survival.[8][10][11]

-

VEGFR/PDGFR Inhibition: Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][10][11] By inhibiting these receptors, they block downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][12]

-

ALK/ROS1/TRK Inhibition: Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC).[7][13][14] These kinases are often constitutively activated in various cancers due to genetic rearrangements, leading to uncontrolled cell growth. Entrectinib acts as an ATP-competitive inhibitor, blocking the kinase activity of these fusion proteins.[14][15]

Signaling Pathway of Indazole-Based Kinase Inhibitors

Caption: Indazole derivatives inhibit receptor tyrosine kinases, blocking downstream signaling pathways like MAPK/ERK and PI3K/AKT.

Several indazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[16][17] Treatment with these compounds can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[16][18] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.[16]

Mitochondrial Apoptosis Pathway Induced by Indazole Derivatives

Caption: Indazole derivatives can induce apoptosis by modulating Bcl-2 family proteins and activating the caspase cascade.

Structure-Activity Relationship (SAR)

The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

-

Substitution at N1 and N2: The position of substitution on the pyrazole ring (N1 vs. N2) can significantly impact kinase selectivity and overall potency.[8]

-

Substituents at C3: The C3 position is often a key point for interaction with the hinge region of kinases, and modifications here can greatly influence inhibitory activity.[19]

-

Substituents on the Benzene Ring: Modifications on the benzene portion of the indazole core can be used to modulate physicochemical properties such as solubility and cell permeability, as well as to establish additional interactions with the target protein.[5]

Experimental Protocols

This assay is used to determine the potency of an indazole derivative against a specific kinase. A common method is the ADP-Glo™ Kinase Assay.[20]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test indazole derivative in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the diluted indazole derivative or a DMSO control to the wells.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

IC50 Determination: Plot the luminescence signal against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[20]

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an indazole derivative against a target kinase.

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of indazole derivatives on cancer cell lines.[21][22][23]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[21]

-

Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-600 nm.[21][25]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation: Anticancer Activity of Selected Indazole Derivatives

| Compound/Drug | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | - | - | [3][10] |

| Axitinib | VEGFR, PDGFR, c-Kit | - | - | [1][11] |

| Entrectinib | ALK, ROS1, TRK | - | - | [13][14] |

| Compound 2f | Unknown Tyrosine Kinases | 4T1 (Breast) | 0.23 | [18] |

| Compound 2f | Unknown Tyrosine Kinases | A549 (Lung) | 1.05 | [18] |

| Compound 93 | Not Specified | HL60 (Leukemia) | 0.0083 | [5] |

| Compound 93 | Not Specified | HCT116 (Colon) | 0.0013 | [5] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as potent inhibitors of key enzymes in the inflammatory pathway.[16][20][26]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The primary mechanism of anti-inflammatory action for many indazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[1]

-

COX Inhibition: Indazole derivatives can inhibit both COX-1 and COX-2 isoforms.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[18][26]

-

LOX Inhibition: Inhibition of 5-lipoxygenase (5-LOX) by indazole derivatives can reduce the production of leukotrienes, which are involved in various inflammatory conditions, including asthma and allergic reactions.

Structure-Activity Relationship (SAR)

The SAR for anti-inflammatory indazole derivatives often focuses on achieving selectivity for COX-2 over COX-1. The presence of a sulfonamide or a similar group at certain positions on the indazole ring has been shown to be crucial for COX-2 selectivity, as it can interact with a specific side pocket in the COX-2 active site.[27]

Experimental Protocols

This assay measures the ability of an indazole derivative to inhibit the activity of COX-1 and COX-2.[2][10][11]

Step-by-Step Methodology:

-

Enzyme and Inhibitor Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test indazole derivative.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor or a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Prostaglandin Measurement: After a specific incubation period, measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA-based method.[11]

-

Data Analysis: Calculate the percentage of inhibition of COX activity at each inhibitor concentration and determine the IC50 value.[10]

This assay evaluates the inhibitory effect of indazole derivatives on LOX activity.[21][28]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of lipoxygenase (e.g., from soybean) and the substrate (e.g., linoleic acid).[23][29]

-

Inhibitor Addition: Add serial dilutions of the test indazole derivative to the reaction mixture.

-

Reaction Monitoring: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.[29]

-

Data Analysis: Calculate the rate of the reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.[23]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Indazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[6][30]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanism of action for indazole derivatives is still an active area of research, but some studies have pointed to the inhibition of essential bacterial enzymes.

-

DNA Gyrase Inhibition: Some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme crucial for DNA replication and repair.[17][31] Inhibition of GyrB leads to bacterial cell death.

Structure-Activity Relationship (SAR)

The SAR of antimicrobial indazole derivatives suggests that the nature and position of substituents on both the indazole core and any appended aryl rings are critical for activity.[9][14][22] For DNA gyrase inhibitors, specific interactions with key amino acid residues in the ATP-binding pocket of GyrB are essential for potent inhibition.[14]

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an indazole derivative against a specific microorganism.[25][32][33]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[34]

-

Compound Dilution: Prepare serial twofold dilutions of the indazole derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[32][35]

Neuroprotective and Other Biological Activities

Beyond their well-established anticancer, anti-inflammatory, and antimicrobial properties, indazole derivatives have shown promise in a variety of other therapeutic areas.

Neuroprotective Effects

Certain indazole derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[7][19] The proposed mechanisms of action include:

-

Inhibition of Monoamine Oxidase (MAO): Some indazole derivatives are selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine.[7] Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

-

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Dysregulation of GSK-3 is implicated in the pathophysiology of Alzheimer's disease. Indazole-based GSK-3 inhibitors are being investigated as potential treatments.[7]

Experimental Evaluation of Neuroprotection: In vitro neuroprotection can be assessed by treating neuronal cell lines (e.g., SH-SY5Y) with a neurotoxin (e.g., 6-hydroxydopamine or glutamate) in the presence or absence of the test indazole derivative and then measuring cell viability.[8]

Cardiovascular Effects

Some indazole derivatives exhibit vasorelaxant and anti-aggregatory activities, suggesting their potential in the treatment of cardiovascular diseases. The mechanisms may involve the release of nitric oxide (NO) and an increase in cyclic GMP (cGMP) levels.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. The diverse biological activities of indazole derivatives, coupled with their synthetic tractability, ensure that they will remain a central focus of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on the design of more selective and potent inhibitors for established targets, as well as the exploration of novel mechanisms of action for this versatile heterocyclic system. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and the use of robust experimental methodologies, will undoubtedly lead to the discovery of the next generation of indazole-based drugs to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. researchgate.net [researchgate.net]

- 24. routledge.com [routledge.com]

- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. woah.org [woah.org]

- 33. Importance of Indazole against Neurological Disorders PMID: 35232360 | MCE [medchemexpress.cn]